4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
Overview
Description
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole ring and a methoxyphenoxy group
Preparation Methods
The synthesis of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition of oxidative enzymes and scavenging of free radicals . These interactions can lead to downstream effects on cellular processes, such as reducing oxidative damage and modulating inflammatory responses .
Comparison with Similar Compounds
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features, including methoxy groups on the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-4-2-3-5-14(13)22-15-9-17-18-16(15)11-7-6-10(19)8-12(11)20/h2-9,19-20H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIWJNTXAUWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333308 | |
Record name | 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647279 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1010867-56-7 | |
Record name | 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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